4-Isopropylpicolinonitrile
Overview
Description
4-Isopropylpicolinonitrile is a chemical compound that has received significant attention due to its versatile applications in various fields of research and industry1. It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol1.
Synthesis Analysis
The synthesis analysis of 4-Isopropylpicolinonitrile is not directly available from the search results. However, it’s important to note that the synthesis of chemical compounds often involves complex procedures and requires specialized knowledge in the field of chemistry.Molecular Structure Analysis
The molecular structure analysis of 4-Isopropylpicolinonitrile is not directly available from the search results. However, techniques such as Fourier transform infrared spectroscopy (FTIR) are commonly used for the analysis of chemical bonds, protein morphology, or secondary structure2.Chemical Reactions Analysis
The chemical reactions analysis of 4-Isopropylpicolinonitrile is not directly available from the search results. However, a variety of electroanalytical tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy3.Physical And Chemical Properties Analysis
4-Isopropylpicolinonitrile has physical and chemical properties that are relevant to its applications in research and industry145. However, the specific physical and chemical properties of 4-Isopropylpicolinonitrile are not directly available from the search results.Safety And Hazards
The safety and hazards of 4-Isopropylpicolinonitrile are not directly available from the search results. However, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility)6.
Future Directions
The future directions of 4-Isopropylpicolinonitrile are not directly available from the search results. However, it’s important to note that the future directions of a chemical compound often involve further research and development, potential applications in various fields, and considerations of safety and environmental impact.
Please note that this information is based on the available search results and may not fully cover all aspects of 4-Isopropylpicolinonitrile. For a more comprehensive analysis, further research and expert consultation in the field of chemistry are recommended.
properties
IUPAC Name |
4-propan-2-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXWUAORWGONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylpicolinonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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